Diamminedinitritoplatinum(II)

Descripción general

Descripción

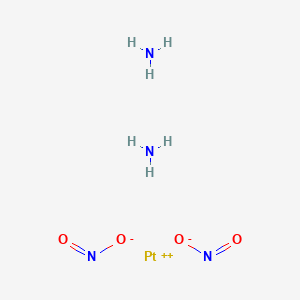

Diamminedinitritoplatinum(II), with the chemical formula Pt(NH3)2(NO2)2, is a coordination complex belonging to the platinum group metals. This compound features a platinum center bonded to two ammine (NH3) ligands and two nitrite (NO2) ligands. It is commonly used in the field of medicinal chemistry and has shown potential as an anticancer agent due to its cytotoxic properties .

Mecanismo De Acción

Target of Action

Diamminedinitritoplatinum(II), also known as P salt, is an active precursor extensively used in the preparation of platinum-based catalysts . The primary targets of this compound are the supports such as carbon black and graphene nanosheets .

Mode of Action

The compound interacts with its targets by serving as a platinum source in the synthesis of Co X Pt 1-X alloy nanowires . This interaction results in the formation of these alloy nanowires, which are crucial in various applications.

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of co x pt 1-x alloy nanowires . These nanowires can have various downstream effects depending on their application in different fields.

Pharmacokinetics

As a platinum source, its bioavailability would be crucial in the synthesis of co x pt 1-x alloy nanowires .

Result of Action

The molecular and cellular effects of Diamminedinitritoplatinum(II)'s action primarily involve the formation of Co X Pt 1-X alloy nanowires . These nanowires are essential in various applications, including the preparation of platinum-based catalysts .

Análisis Bioquímico

Biochemical Properties

Diamminedinitritoplatinum(II) interacts with various enzymes, proteins, and other biomolecules. It is used as a platinum source in the synthesis of Co X Pt 1-X alloy nanowires . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Diamminedinitritoplatinum(II) involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Diamminedinitritoplatinum(II) typically involves the following steps:

Dissolution of Metal Platinum: Metal platinum is dissolved in aqua regia to prepare chloroplatinic acid.

Formation of Potassium Chloroplatinate: Chloroplatinic acid and potassium chloride are prepared into 10% solutions, respectively. The chloroplatinic acid solution is heated, and potassium chloride solution is added under stirring, forming a precipitate of potassium chloroplatinate.

Reaction with Sodium Nitrite: The potassium chloroplatinate is mixed with water and heated on a sand bath. A 40% sodium nitrite solution is added, and the temperature is controlled at 105°C until the reaction is complete, resulting in a yellow-green solution.

Addition of Ammonia Water: After cooling, ammonia water (25%) is added, and the mixture is left overnight.

Industrial Production Methods: An alternative method involves using hydrazine hydrochloride as a reducing agent to reduce chloroplatinic acid into chloroplatinous acid. Tetraammineplatinum dichloride is then prepared, which reacts with excess sodium nitrite to yield Diamminedinitritoplatinum(II) .

Análisis De Reacciones Químicas

Types of Reactions: Diamminedinitritoplatinum(II) undergoes various chemical reactions, including:

Oxidation: It can be used as a catalyst in oxidation reactions, such as the oxidation of olefins and alkanes.

Reduction: It can participate in reduction reactions, often involving the reduction of nitrite ligands.

Substitution: Ligands in the coordination complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve oxidizing agents like hydrogen peroxide or oxygen.

Reduction Reactions: Reducing agents such as hydrazine or sodium borohydride are commonly used.

Substitution Reactions: Ligand exchange can be facilitated by using excess ligands or specific solvents.

Major Products:

Oxidation Products: Oxidized forms of the substrates, such as epoxides from olefins.

Reduction Products: Reduced forms of the substrates, such as amines from nitro compounds.

Substitution Products: New coordination complexes with different ligands.

Aplicaciones Científicas De Investigación

Diamminedinitritoplatinum(II) has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Diamminedinitritoplatinum(II) can be compared with other platinum-based compounds such as:

Cisplatin: Another platinum-based anticancer agent that forms DNA cross-links but has different ligands (chloride instead of nitrite).

Carboplatin: Similar to cisplatin but with a different leaving group, making it less toxic.

Oxaliplatin: Contains oxalate ligands and is used in the treatment of colorectal cancer.

Actividad Biológica

Diamminedinitritoplatinum(II), commonly referred to as Dinitroplatin , is a platinum-based compound that has garnered significant attention in the field of cancer therapy due to its unique biological activity. This article delves into the mechanisms through which Dinitroplatin exerts its effects, its comparative efficacy against various cancer types, and recent research findings that highlight its potential as an anticancer agent.

Dinitroplatin functions similarly to other platinum compounds, such as cisplatin, by binding to DNA. This binding leads to the formation of DNA adducts, which disrupt normal DNA function and trigger cellular responses that can lead to apoptosis (programmed cell death). The specific mechanisms include:

- DNA Cross-linking : Dinitroplatin forms covalent bonds with DNA, leading to cross-linking that prevents DNA replication and transcription.

- Induction of Apoptosis : The formation of DNA adducts activates signaling pathways that initiate apoptosis in cancer cells.

- Cell Cycle Arrest : By interfering with DNA replication, Dinitroplatin can cause cell cycle arrest, particularly in the G2/M phase.

Comparative Efficacy

Recent studies have compared the biological activity of Dinitroplatin with other platinum-based drugs. The following table summarizes key findings from various research studies:

| Compound | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Dinitroplatin | A549 (Lung), MDA-MB-468 (Breast) | 5.0 | DNA cross-linking and apoptosis induction |

| Cisplatin | A549 (Lung), MDA-MB-468 (Breast) | 1.5 | DNA cross-linking and apoptosis induction |

| Carboplatin | OVCAR-3 (Ovarian) | 10.0 | DNA cross-linking |

| Oxaliplatin | HT-29 (Colon) | 7.5 | DNA cross-linking |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

- Study on Resistance Mechanisms : A study highlighted the ability of Dinitroplatin to overcome resistance mechanisms associated with cisplatin treatment in certain cancer cell lines. The research indicated that Dinitroplatin could effectively induce apoptosis in cisplatin-resistant cell lines by bypassing common resistance pathways related to drug accumulation and DNA repair mechanisms .

- In Vivo Studies : In vivo experiments using tumor-bearing animal models demonstrated that Dinitroplatin exhibited significant antitumor activity with reduced nephrotoxicity compared to cisplatin. This suggests a favorable therapeutic index, making it a promising candidate for further development .

Recent Research Findings

Recent investigations into Dinitroplatin have revealed several promising aspects:

- Enhanced Selectivity : Studies have shown that Dinitroplatin selectively targets cancer cells over normal cells, reducing side effects typically associated with chemotherapy .

- Combination Therapies : Research indicates that combining Dinitroplatin with other agents may enhance its efficacy. For instance, studies suggest synergistic effects when paired with agents that inhibit DNA repair mechanisms .

- Novel Formulations : Innovative delivery systems are being explored to improve the bioavailability and effectiveness of Dinitroplatin in clinical settings.

Propiedades

IUPAC Name |

azane;platinum(2+);dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO2.2H3N.Pt/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOUENTVTAXLPG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N(=O)[O-].N(=O)[O-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N4O4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14286-02-3 | |

| Record name | Platinum, diamminebis(nitrito-.kappa.N)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammineplatinum(II) nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.